
(2-Ethylcyclohexyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylcyclohexyl)methanesulfonamide is a chemical compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a cyclohexyl ring substituted with an ethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylcyclohexyl)methanesulfonamide typically involves the reaction of (2-ethylcyclohexyl)amine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(2-ethylcyclohexyl)amine+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Oxidized sulfonamide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted sulfonamide derivatives.
Applications De Recherche Scientifique
(2-Ethylcyclohexyl)methanesulfonamide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Ethylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. Sulfonamides generally inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By inhibiting these enzymes, this compound can exert antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar functional group but without the cyclohexyl and ethyl substitutions.
N-(2-ethylcyclohexyl)methanesulfonamide: A closely related compound with similar structural features.
Uniqueness
(2-Ethylcyclohexyl)methanesulfonamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to other sulfonamides. The presence of the ethyl group on the cyclohexyl ring can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C9H19NO2S |
|---|---|
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
(2-ethylcyclohexyl)methanesulfonamide |
InChI |
InChI=1S/C9H19NO2S/c1-2-8-5-3-4-6-9(8)7-13(10,11)12/h8-9H,2-7H2,1H3,(H2,10,11,12) |
Clé InChI |
SRSLRGBFHLOZCW-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCC1CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13146861.png)


![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
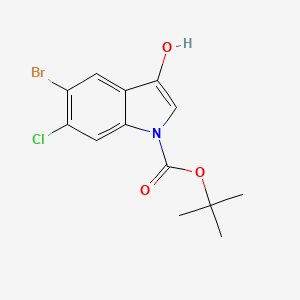
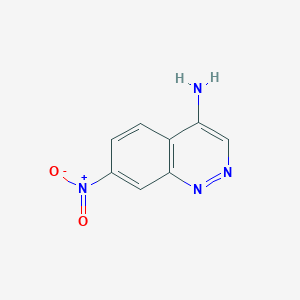
![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)
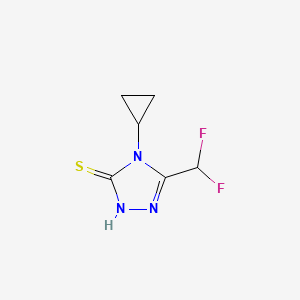
![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)
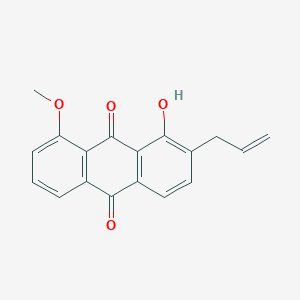
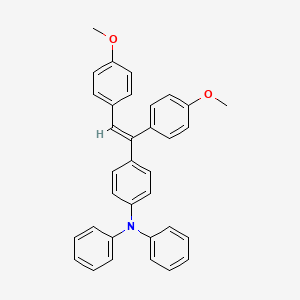
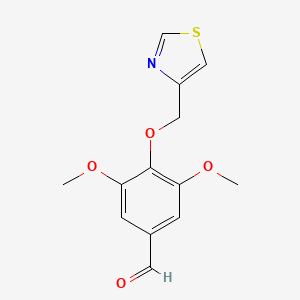

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B13146930.png)
